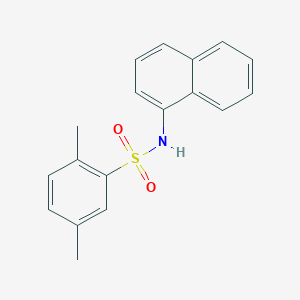

2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide is an organic compound with the molecular formula C18H17NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a naphthyl ring and a dimethyl-substituted benzene ring .

Métodos De Preparación

The synthesis of 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1-naphthylamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion .

Análisis De Reacciones Químicas

2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparación Con Compuestos Similares

2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

N-(1-naphthyl)benzenesulfonamide: Lacks the dimethyl substitution on the benzene ring, which may affect its reactivity and biological activity.

2,5-Dimethylbenzenesulfonamide: Lacks the naphthyl group, which may influence its chemical properties and applications.

N-(2-naphthyl)benzenesulfonamide: Has the naphthyl group attached at a different position, potentially altering its interaction with biological targets.

These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.

Actividad Biológica

2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide, also known by its CAS number 61296-31-9, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H15N1O2S

- Molecular Weight : 273.35 g/mol

- Canonical SMILES : CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1-naphthylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and may require a base like triethylamine to facilitate the reaction.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. A study evaluated various sulfonamide derivatives, including this compound, against a range of bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1 |

| Escherichia coli | 4 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values of approximately 10 µM in these assays, indicating moderate cytotoxicity.

The biological activity of this compound can be attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical in the folate synthesis pathway in bacteria. By blocking this enzyme, the compound disrupts folate metabolism, leading to bacterial growth inhibition. Additionally, studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various sulfonamides against multi-drug resistant bacterial strains. The study highlighted that this compound was effective in reducing bacterial load in infected mice models when administered at a dosage of 20 mg/kg body weight.

Case Study 2: Cancer Cell Line Studies

In another study published in Cancer Letters, researchers explored the effects of sulfonamide derivatives on human cancer cell lines. They found that treatment with this compound led to a significant decrease in cell viability and induced G0/G1 phase cell cycle arrest in MDA-MB-231 cells.

Propiedades

IUPAC Name |

2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-13-10-11-14(2)18(12-13)22(20,21)19-17-9-5-7-15-6-3-4-8-16(15)17/h3-12,19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWMWGBYOMCRCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357194 |

Source

|

| Record name | 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61296-31-9 |

Source

|

| Record name | 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.